
N'-(2-Nitrophenyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Nitrophenyl)acetohydrazide, also known as NPAH, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in ethanol and slightly soluble in water. NPAH has been studied for its potential use in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of N'-(2-Nitrophenyl)acetohydrazide is not fully understood, but it is believed to be due to its ability to form stable complexes with metal ions. This complex formation can lead to changes in the fluorescence properties of N'-(2-Nitrophenyl)acetohydrazide, which can be used for detection purposes.
Biochemical and Physiological Effects:
N'-(2-Nitrophenyl)acetohydrazide has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. N'-(2-Nitrophenyl)acetohydrazide has also been studied for its potential use in cancer therapy, as it has been shown to have cytotoxic effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(2-Nitrophenyl)acetohydrazide in lab experiments include its stability, ease of synthesis, and its ability to react with various compounds. However, one limitation of using N'-(2-Nitrophenyl)acetohydrazide is its potential toxicity, which can be harmful to researchers if not handled properly.
Orientations Futures
There are several future directions for the use of N'-(2-Nitrophenyl)acetohydrazide in scientific research. One potential use is in the development of new fluorescent probes for the detection of metal ions. N'-(2-Nitrophenyl)acetohydrazide could also be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further research could be done to explore the potential toxicity of N'-(2-Nitrophenyl)acetohydrazide and to develop safer handling protocols for researchers.
Méthodes De Synthèse
The synthesis of N'-(2-Nitrophenyl)acetohydrazide can be achieved through the reaction between 2-nitrobenzaldehyde and hydrazine hydrate in the presence of acetic acid. This reaction results in the formation of N'-(2-Nitrophenyl)acetohydrazide, which can be purified through recrystallization.
Applications De Recherche Scientifique
N'-(2-Nitrophenyl)acetohydrazide has been widely used in scientific research due to its ability to react with various compounds and its unique properties. It has been used as a reagent in the synthesis of other compounds, such as hydrazones and Schiff bases. N'-(2-Nitrophenyl)acetohydrazide has also been studied for its potential use in the detection of metal ions and as a fluorescent probe.
Propriétés
Numéro CAS |
14674-17-0 |
|---|---|
Nom du produit |
N'-(2-Nitrophenyl)acetohydrazide |
Formule moléculaire |
C8H9N3O3 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
N'-(2-nitrophenyl)acetohydrazide |
InChI |
InChI=1S/C8H9N3O3/c1-6(12)9-10-7-4-2-3-5-8(7)11(13)14/h2-5,10H,1H3,(H,9,12) |
Clé InChI |
YEMZEMNLHVJVJK-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC1=CC=CC=C1[N+](=O)[O-] |
SMILES canonique |
CC(=O)NNC1=CC=CC=C1[N+](=O)[O-] |
Autres numéros CAS |
14674-17-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





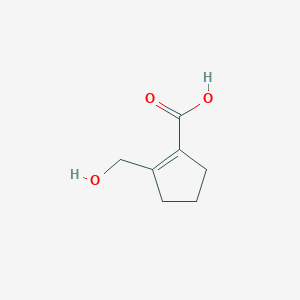
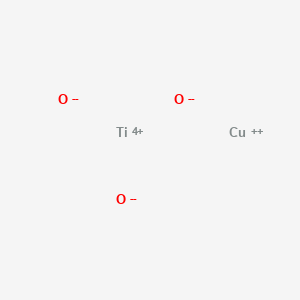



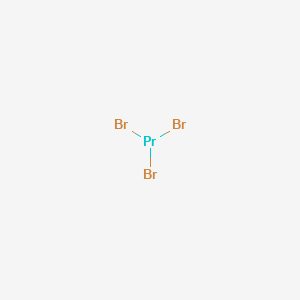
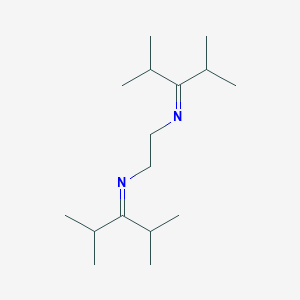
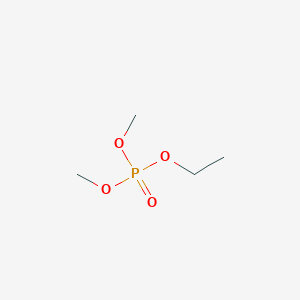

![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)